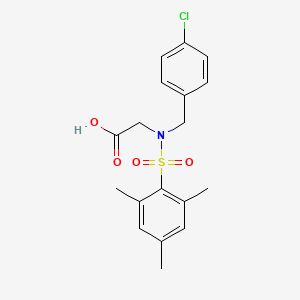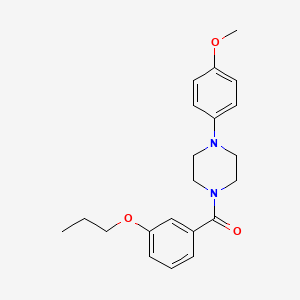
N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine, also known as CGP 55845A, is a compound that has gained significant attention in the field of neuroscience and pharmacology. It is a selective antagonist of the GABA(B) receptor, which is a type of neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability.
Applications De Recherche Scientifique
Anticonvulsant Properties
N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine derivatives, particularly N-(benzyloxycarbonyl)glycine, have demonstrated significant anticonvulsant properties. Studies have shown that certain derivatives, like N-(benzyloxycarbonyl)glycine benzylamide, exhibit potent anticonvulsant activity comparable to established drugs such as phenytoin. These compounds were effective in various seizure models, including the maximal electroshock test, and displayed a favorable safety profile without acute neurotoxicity at high doses (Geurts, Poupaert, Scriba, & Lambert, 1998).
Enhanced Brain Penetration
Studies involving N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, have revealed that it exhibits enhanced penetration into the central nervous system compared to glycine. This property makes it a potentially valuable compound for targeting neurological conditions, as it can effectively reach brain tissues (Lambert, Gallez, & Poupaert, 1995).
Crystal Structure Analysis
The crystal structures of derivatives of N-(4-methylbenzenesulfonyl)glycine, a related compound, have been thoroughly investigated. This research provides valuable insights into the molecular conformations and hydrogen-bonding patterns of these compounds, which are crucial for understanding their biological interactions and potential therapeutic applications (Purandara, Foro, & Thimme Gowda, 2018).
Glycine Metabolism
Glycine metabolism plays a significant role in human health, with implications for protein synthesis, enzyme and membrane integrity, and the treatment of various diseases. Understanding the metabolic pathways and interactions of glycine derivatives, including this compound, is essential for leveraging their potential in treating metabolic disorders, enhancing immunity, and supporting wound healing (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-12-8-13(2)18(14(3)9-12)25(23,24)20(11-17(21)22)10-15-4-6-16(19)7-5-15/h4-9H,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEDPPVCDMOFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B4767083.png)
![6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4767095.png)
![N-[3-(tert-butylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4767119.png)
![methyl 2-{3-[(2-bromophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4767120.png)

![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4767130.png)
![4-(4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4767132.png)


![1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B4767163.png)

![4-(4-bromo-2-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4767170.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4767178.png)
